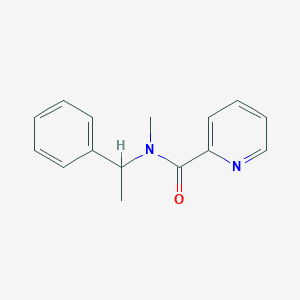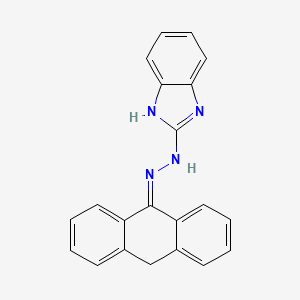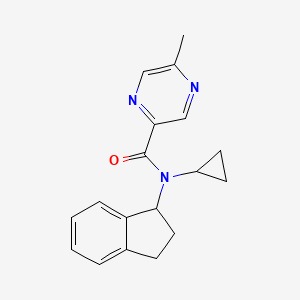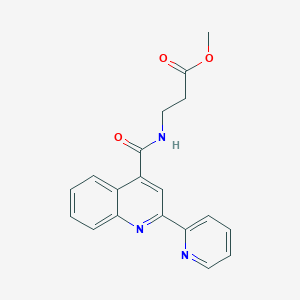
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea, also known as BRUPU, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been investigated as a potential drug candidate for the treatment of cancer and inflammation. In agriculture, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been tested as a herbicide for weed control. In material science, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea also inhibits the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. It has also been shown to inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death). In addition, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is its versatility in different fields of research. It can be used as a starting material for the synthesis of new compounds with unique properties. However, one limitation of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its use as a herbicide for weed control in agriculture. Additionally, the synthesis of new materials using 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea as a building block could lead to the development of new technologies with unique properties. Further research is needed to fully understand the potential of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea in these areas.
In conclusion, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound in various fields.
Synthesis Methods
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea can be synthesized using a multi-step process starting with 4-bromo-2-methylphenol and allyl isocyanate. The reaction proceeds through a series of steps involving the addition of various reagents to form the final product. The yield of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea can be improved by optimizing the reaction conditions, such as temperature, pressure, and solvent.
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZCPAOJNGTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)





![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
